Maytansinoid B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

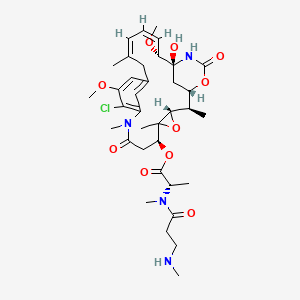

C36H51ClN4O10 |

|---|---|

Poids moléculaire |

735.3 g/mol |

Nom IUPAC |

[(1S,2R,3S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate |

InChI |

InChI=1S/C36H51ClN4O10/c1-20-11-10-12-27(48-9)36(46)19-26(49-34(45)39-36)21(2)32-35(4,51-32)28(50-33(44)22(3)40(6)29(42)13-14-38-5)18-30(43)41(7)24-16-23(15-20)17-25(47-8)31(24)37/h10-12,16-17,21-22,26-28,32,38,46H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35?,36+/m1/s1 |

Clé InChI |

RHTUVJPQKKNTNZ-VZNZHYAHSA-N |

SMILES isomérique |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H](C4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCNC)C)\C)OC)(NC(=O)O2)O |

SMILES canonique |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCNC)C)C)OC)(NC(=O)O2)O |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Isolation of Maytansinoids: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the foundational discovery and isolation of maytansinoids, a class of potent antimitotic agents. While the specific nomenclature "Maytansinoid B" is not prevalent in seminal literature, this guide will focus on the pioneering work on the parent compound, maytansine, and the subsequent development of key derivatives such as DM1, which are central to the advancement of antibody-drug conjugates (ADCs).

Introduction to Maytansinoids

Maytansinoids are a family of ansa macrolides first isolated in the 1970s from the East African shrub Maytenus serrata (formerly Maytenus ovatus).[1][2][3] These natural products exhibited significant cytotoxic activity, leading to their investigation as potential anticancer agents. Maytansine and its analogs function by inhibiting microtubule polymerization, a critical process for cell division, ultimately inducing apoptosis in cancer cells.[1][] Despite their potent in vitro activity, early clinical trials with free maytansinoids were hampered by systemic toxicity.[1] This challenge paved the way for their use as payloads in ADCs, which selectively deliver the cytotoxic agent to tumor cells, thereby enhancing the therapeutic window.

Discovery and Isolation of Maytansine from Maytenus serrata

The initial discovery of maytansine involved the screening of plant extracts for antitumor activity. The following sections detail the typical experimental protocols for the extraction and purification of maytansine from its natural source.

Experimental Protocol: Extraction and Initial Purification

A general workflow for the extraction and isolation of maytansine from plant material is outlined below. This process involves solvent extraction followed by a series of chromatographic separations.

Methodology:

-

Extraction: Dried and ground plant material from Maytenus serrata is exhaustively extracted with a polar solvent such as ethanol or methanol at room temperature.

-

Concentration: The resulting alcoholic extract is concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent, such as chloroform or ethyl acetate, to separate compounds based on their polarity. The maytansinoids typically partition into the organic layer.

-

Chromatography: The organic phase is concentrated and subjected to multiple rounds of chromatography. Initial separation is often performed on a silica gel column, with fractions eluted using a gradient of solvents with increasing polarity.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing maytansine.

-

Purification and Crystallization: Fractions rich in maytansine are combined, concentrated, and further purified by techniques such as preparative high-performance liquid chromatography (HPLC). The purified maytansine is then crystallized from an appropriate solvent system to yield the final product.

Quantitative Data

The yield of maytansine from natural sources is typically low. The following table summarizes representative data from historical isolation studies.

| Parameter | Value | Reference |

| Plant Material | Maytenus serrata | Kupchan et al. (1972) |

| Initial Yield (crude extract) | 5-10% of dry plant weight | Estimated |

| Final Yield (pure maytansine) | ~0.002% of dry plant weight | Estimated |

| Purity | >98% | Estimated |

Synthesis of Maytansinoid Derivatives for ADCs

The limited supply from natural sources and the need for derivatives with specific functionalities for antibody conjugation led to the development of synthetic and semi-synthetic routes to maytansinoids. A key derivative is DM1, a thiol-containing maytansinoid that can be readily linked to antibodies.

Experimental Protocol: Semi-synthesis of DM1

The following protocol describes a common method for the semi-synthesis of DM1 from a precursor maytansinoid.

Methodology:

-

Reaction Setup: A solution of N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine in a mixture of ethyl acetate and methanol is stirred under an inert atmosphere (e.g., argon).[5]

-

Reduction: A solution of dithiothreitol (DTT) in a phosphate buffer (pH 7.5) containing EDTA is added to the reaction mixture.[5] The reaction progress is monitored by HPLC until completion (typically a few hours).[5]

-

Workup and Extraction: The reaction mixture is treated with a phosphate buffer at a lower pH (e.g., 6.0) and extracted multiple times with ethyl acetate.[5]

-

Drying and Concentration: The combined organic layers are washed with brine, dried over sodium sulfate, and the solvent is removed by evaporation to yield the crude thiol-containing maytansinoid (DM1).[5]

-

Purification: The crude product is purified by preparative HPLC to yield the final, highly pure DM1.[5]

Quantitative Data for DM1 Synthesis

The following table presents typical quantitative data for the semi-synthesis of DM1.

| Parameter | Value | Reference |

| Starting Material | N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine | [5] |

| Yield | 76% | [5] |

| Purity | >95% (by HPLC) | [5] |

| Molecular Formula | C₃₅H₄₈ClN₃O₁₀S | [5] |

| Molecular Weight | 738.28 g/mol | [5] |

Characterization of Maytansinoids

A combination of spectroscopic and spectrometric techniques is employed to characterize the structure and purity of maytansinoids.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the maytansinoid and its derivatives.[6][7][8] High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of maytansinoid preparations and for monitoring the progress of synthetic reactions.[5]

The following table summarizes key characterization data for a thiol-containing maytansinoid.

| Technique | Parameter | Value | Reference |

| HRMS | [M+H]⁺ | Calculated: 738.2827, Found: 738.2820 | [5] |

| Optical Rotation | [α]²⁵D | -113.2° (c = 0.306, CHCl₃) | [5] |

| UV Spectroscopy | ε₂₈₀ₙₘ | 5422 M⁻¹cm⁻¹ (in methanol) | [5] |

| UV Spectroscopy | ε₂₅₂ₙₘ | 25800 M⁻¹cm⁻¹ (in methanol) | [5] |

Conclusion

The discovery of maytansine from Maytenus serrata marked the beginning of a new chapter in the development of microtubule-targeting anticancer agents. While the initial promise of maytansinoids as standalone therapies was limited by their toxicity, their potent cytotoxicity has been successfully harnessed through their incorporation into ADCs. The semi-synthesis of derivatives like DM1 has been crucial for the advancement of this technology. The detailed experimental protocols and characterization data presented in this guide provide a valuable resource for researchers in the field of oncology and drug development, facilitating further innovation in the design and application of maytansinoid-based therapeutics.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]

- 6. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Characterization of a Monoclonal Antibody-Maytansinoid Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural characterization of the maytansinoid-monoclonal antibody immunoconjugate, huN901-DM1, by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation and Characterization of Maytansinoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansinoids are a class of potent antimitotic agents, originally isolated from the Ethiopian shrub Maytenus serrata.[1] Their high cytotoxicity has made them a focal point in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[][3] This technical guide provides a comprehensive overview of the structural elucidation and characterization of maytansinoids, with a focus on the methodologies and data interpretation integral to their analysis. While specific data for every maytansinoid derivative, such as Maytansinoid B, is not always publicly available, this paper will present a generalized approach based on the well-characterized members of this class, like maytansine, DM1, and DM4.[][5]

Introduction to Maytansinoids

Maytansinoids are ansamycin macrolactams characterized by a 19-membered ring.[3] Their potent biological activity stems from their ability to inhibit tubulin polymerization by binding to the vinca domain of β-tubulin.[][6] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[7] The cytotoxicity of maytansinoids is remarkably high, with activity observed in the picomolar to nanomolar range across various tumor cell lines.[5][7] However, their systemic toxicity has limited their use as standalone chemotherapeutic agents, leading to their development as payloads in ADCs.[][8]

Structural Elucidation of Maytansinoids

The definitive structure of a maytansinoid is determined through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and overall three-dimensional shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like maytansinoids. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to piece together the complex structure.

Experimental Protocol: NMR Analysis of a Maytansinoid

-

Sample Preparation: Dissolve 5-10 mg of the purified maytansinoid in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to identify the different types of protons and their chemical environments. Key regions include the aromatic protons, olefinic protons, methoxy groups, and the protons on the macrocyclic ring and the ester side chain.

-

¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum to determine the number of unique carbon atoms and their functionalities (e.g., carbonyls, aromatic carbons, aliphatic carbons).

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry and conformation of the molecule.

-

-

Data Analysis: Integrate the data from all NMR experiments to assemble the final structure, including the assignment of all proton and carbon signals and the determination of the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of maytansinoids. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements.

Experimental Protocol: LC-MS Analysis of a Maytansinoid

-

Sample Preparation: Prepare a dilute solution of the maytansinoid in a solvent compatible with reverse-phase chromatography (e.g., acetonitrile/water with 0.1% formic acid).

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of increasing organic solvent to separate the maytansinoid from any impurities.

-

Mass Spectrometry:

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions [M+H]⁺.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.

-

Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information about the different moieties within the molecule.

-

-

Data Analysis: Determine the elemental formula from the accurate mass measurement. Analyze the fragmentation pattern to confirm the presence of key structural features of the maytansinoid core and its side chains.

Physicochemical Characterization

Physicochemical Properties

The physicochemical properties of maytansinoids are critical for their formulation and delivery, especially in the context of ADCs.

| Property | Typical Value/Characteristic | Significance |

| Molecular Formula | Varies by derivative (e.g., this compound: C₃₆H₅₁ClN₄O₁₀)[] | Defines the elemental composition and molecular weight. |

| Molecular Weight | ~700-800 g/mol (e.g., this compound: 735.27 g/mol ) | Influences diffusion and transport properties. |

| Solubility | Generally soluble in organic solvents like DMSO, ethanol, and ethyl acetate. Limited aqueous solubility.[7] | Affects formulation for in vitro and in vivo studies. |

| LogP | Varies; influences hydrophobicity. For example, MCC-maytansinoid has a calculated AlogP of 3.76.[10] | Impacts cell permeability and potential for aggregation in ADCs. |

Purity and Stability

Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) with UV detection, while stability can be evaluated under various stress conditions (e.g., temperature, pH).

Biological Characterization

In Vitro Cytotoxicity

The biological activity of maytansinoids is primarily defined by their cytotoxicity against cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)

-

Cell Culture: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the maytansinoid for a specified period (e.g., 72-96 hours).

-

Viability Assessment:

-

MTT Assay: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add the reagent to measure ATP levels, which correlate with cell viability, via luminescence.

-

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the maytansinoid concentration. Calculate the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.

Mechanism of Action Studies

The mechanism of action of maytansinoids can be confirmed through cell-based assays.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with the maytansinoid at a concentration around its IC₅₀ value for 24-48 hours.

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Data Analysis: An accumulation of cells in the G2/M phase is indicative of the antimitotic activity of the maytansinoid.

Visualization of Key Processes

The following diagrams illustrate the logical workflow for structural elucidation and the signaling pathway affected by maytansinoids.

Caption: Workflow for Maytansinoid Elucidation and Characterization.

Caption: Maytansinoid Mechanism of Action Signaling Pathway.

Conclusion

The structural elucidation and characterization of maytansinoids are critical for their development as ADC payloads. A combination of advanced spectroscopic and biological techniques is necessary to fully understand their structure-activity relationships. While this guide provides a general framework, the specific experimental details may need to be optimized for each new maytansinoid derivative. The continued exploration of this potent class of molecules holds great promise for the future of targeted cancer therapy.

References

- 1. ashpublications.org [ashpublications.org]

- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adcreview.com [adcreview.com]

- 10. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]

An In-depth Technical Guide to the Mechanism of Action of Maytansinoids in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the molecular mechanism by which maytansinoids, a class of potent antimitotic agents, exert their cytotoxic effects on cancer cells. It details the interaction with their primary molecular target, the subsequent cellular consequences, and the signaling pathways leading to apoptosis. This guide also includes quantitative data from various studies and detailed protocols for key experimental assays.

Core Mechanism of Action: Microtubule Disruption

Maytansinoids, including Maytansinoid B, are highly potent cytotoxic agents that primarily function by targeting tubulin, the fundamental protein subunit of microtubules.[1][2] Microtubules are critical components of the cytoskeleton, playing essential roles in cell division, structure, and intracellular transport.[1] The anticancer properties of maytansinoids stem from their ability to disrupt microtubule function, leading to cell cycle arrest and programmed cell death.[1][]

The mechanism involves the following key steps:

-

Binding to Tubulin: Maytansinoids bind to tubulin at or near the vinca alkaloid binding site on the β-subunit.[][4][5] This binding is characterized by a high affinity. For instance, maytansine and its derivative S-methyl DM1 bind to soluble tubulin with similar dissociation constants (K D).[6]

-

Inhibition of Polymerization: At higher concentrations, maytansinoids inhibit the assembly of tubulin heterodimers into microtubules.[4][7] This leads to a net depolymerization of the microtubule network.[8]

-

Suppression of Microtubule Dynamics: At lower, sub-nanomolar concentrations, which are more clinically relevant, maytansinoids exert their potent antimitotic effects by suppressing microtubule dynamic instability.[5][8][9] This "poisoning" of the microtubule ends involves binding to a small number of high-affinity sites at the tips of the microtubules, which is about 20 times stronger than their affinity for free tubulin.[5][6] This suppression prevents the normal growing and shortening phases of microtubules, which are essential for the proper formation and function of the mitotic spindle.[8][9]

Cellular Consequences and Signaling Pathways

The disruption of microtubule dynamics triggers a cascade of cellular events, culminating in cell death.

Mitotic Arrest

By interfering with the function of the mitotic spindle, maytansinoids activate the spindle assembly checkpoint.[1] This prevents the cell from progressing from metaphase to anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[10][11] This mitotic arrest is a direct consequence of the formation of abnormal mitotic spindles and the failure of chromosomes to align correctly at the metaphase plate.[8]

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1] This process is mediated by several interconnected signaling pathways:

-

Caspase Activation: Maytansinoid-induced microtubule disruption activates caspase cascades, which are central executioners of apoptosis.[1]

-

Mitochondrial Pathway: The destabilization of microtubules can lead to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[1] Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and the downstream executioner caspases.

-

p53-Mediated Pathway: Studies with maytansinoid analogs have shown that treatment can lead to apoptosis through a p53-mediated pathway, further linking the mitotic checkpoint to programmed cell death.[1]

Quantitative Data Summary

The potency of maytansinoids has been quantified across numerous cancer cell lines and biochemical assays.

Table 1: Cytotoxicity (IC50) of Maytansinoids in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Citation |

|---|---|---|---|---|

| This compound | Various tumor cell lines | e.g., Lymphoma | 10-90 pM | [12] |

| Ansamitocin P3 | MCF-7 | Breast Cancer | 20 ± 2 pM | [13] |

| Maytansine | MCF-7 | Breast Cancer | 710 pM | [13] |

| Maytansine | BT474 | Breast Cancer | 0.42 nM | [14] |

| Maytansine | BJAB | B-cell Lymphoma | 0.27 nM | [14] |

| Maytansine | HCT-15 | Colon Carcinoma | 1.1 ± 0.2 nM | [10] |

| Maytansine | UO-31 | Renal Carcinoma | 0.4 ± 0.1 nM |[10] |

Table 2: Biochemical Inhibition of Tubulin Polymerization

| Compound | Assay Condition | IC50 (Polymerization) | Citation |

|---|---|---|---|

| Maytansine | Microtubule protein (3 mg/mL) | 1 ± 0.02 µM | [7] |

| S-methyl DM1 | Microtubule protein (3 mg/mL) | 4 ± 0.1 µM | [7] |

| S-methyl DM4 | Microtubule protein (3 mg/mL) | 1.7 ± 0.4 µM |[7] |

Table 3: Binding Affinity to Tubulin

| Compound | Parameter | Value | Citation |

|---|---|---|---|

| Maytansine | K D (to soluble tubulin) | 0.86 ± 0.2 µM | [6][7] |

| S-methyl DM1 | K D (to soluble tubulin) | 0.93 ± 0.2 µM | [6][7] |

| S-methyl DM1 | K D (to microtubule ends) | 0.1 ± 0.05 µM |[6][15] |

Table 4: Cell Cycle Arrest Induced by Maytansinoids

| Cell Line | Treatment | Effect | Citation |

|---|---|---|---|

| COLO 205 | Anti-CanAg–SMCC–DM1 | G2/M increase from 15% to 37% | [10] |

| COLO 205 | Anti-CanAg–PEG4Mal–DM1 | G2/M increase from 15% to 67% | [10] |

| MCF-7 | S-methyl DM1 | Half-maximal mitotic arrest (IC50) at 0.4 nM |[15] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of maytansinoids.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the direct effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization increases the turbidity of the solution, which can be measured by light scattering at 340 nm.[16][17]

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity tubulin protein (e.g., bovine brain tubulin) on ice in an appropriate buffer (e.g., General Tubulin Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-3 mg/mL.[16][18]

-

Supplement the buffer with 1 mM GTP and, optionally, 10% glycerol to enhance polymerization.[16][18] Keep the tubulin polymerization mix on ice.

-

Prepare stock solutions of the test maytansinoid and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) in a suitable solvent (e.g., DMSO) and make serial dilutions in polymerization buffer.[16]

-

-

Assay Procedure:

-

Pre-warm a 96-well microplate to 37°C.[16]

-

Add a small volume (e.g., 10 µL) of the 10x compound dilutions (or vehicle control) to the appropriate wells.[17]

-

To initiate the reaction, add the cold tubulin polymerization mix (e.g., 90 µL) to each well.[17]

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.[16]

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for a period of 60 minutes.[17]

-

-

Data Analysis:

-

Plot absorbance vs. time to generate polymerization curves.

-

Determine the Vmax (maximum rate of polymerization) and the final steady-state absorbance.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for polymerization inhibition.

-

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[19]

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of the maytansinoid (and a vehicle control) for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells. Centrifuge at 500 x g for 5-10 minutes.[20]

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 70% cold ethanol, adding it dropwise while vortexing to prevent clumping.[20] Incubate on ice for at least 30 minutes or store at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in a nucleic acid staining solution containing a DNA intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[19][20]

-

Incubate in the dark at room temperature for 30 minutes.[20]

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, exciting the PI and collecting the fluorescence emission on a linear scale.[21]

-

Generate a DNA content frequency histogram.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M peak indicates cell cycle arrest.

-

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22]

Methodology:

-

Cell Culture and Treatment:

-

Culture and treat cells with the maytansinoid as described for the cell cycle analysis.

-

-

Cell Harvesting:

-

Staining:

-

Resuspend the cell pellet in 1x Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).[22]

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells promptly by flow cytometry.

-

Data is typically displayed on a two-color dot plot:

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells.

-

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

-

Conclusion

The mechanism of action of this compound and related compounds in cancer cells is a well-defined, multi-step process initiated by the high-affinity binding to tubulin. This interaction potently suppresses microtubule dynamics, leading to a cascade of events including the disruption of the mitotic spindle, G2/M cell cycle arrest, and the induction of apoptosis through intrinsic and p53-mediated pathways. Their sub-nanomolar cytotoxicity makes them exceptionally powerful anticancer agents.[1][23] The severe systemic toxicity that hindered their early clinical use has been largely overcome by their incorporation as payloads in antibody-drug conjugates (ADCs), which enable targeted delivery to cancer cells, thereby reviving significant interest in this class of compounds for cancer therapy.[4][24]

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Affinity Accumulation of a Maytansinoid in Cells via Weak Tubulin Interaction | PLOS One [journals.plos.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.cn [medchemexpress.cn]

- 13. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. benchchem.com [benchchem.com]

- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. books.rsc.org [books.rsc.org]

- 24. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to Early Preclinical Studies of Maytansinoid B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preclinical evaluation of Maytansinoid B, a potent microtubule-targeting agent, and its derivatives, primarily in the context of Antibody-Drug Conjugates (ADCs). This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used in these evaluations.

Core Concepts: Mechanism of Action

This compound, a derivative of maytansine, exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1] The primary mechanism involves the inhibition of tubulin polymerization, leading to a cascade of events culminating in apoptotic cell death.[1]

Maytansinoids bind to the vinca domain of β-tubulin, preventing the assembly of microtubules.[1][2] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, activating the spindle assembly checkpoint and ultimately inducing apoptosis.[1][3][4] Due to their high cytotoxicity, maytansinoids like DM1 and DM4 (derivatives of maytansine) are potent payloads for ADCs, which provide targeted delivery to cancer cells, thereby minimizing systemic toxicity.[1][5][6] The ADC-antigen complex is internalized, and the maytansinoid payload is released within the cancer cell to exert its cytotoxic effect.[1][7][8]

dot

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from early preclinical studies of various maytansinoid-based ADCs. These studies highlight the potent in vitro cytotoxicity and significant in vivo anti-tumor efficacy.

Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs

| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference(s) |

| STRO-001 | NHL Cell Lines | CD74 | Nanomolar to Sub-nanomolar | [1] |

| MF-TTZ-MMAE | BT-474 | HER2 | 1 | [9] |

| huN901-DM1 | CD56+ MM cells | CD56 | Potent and selective | [10][11] |

| huC242-SPDB-DM4 | COLO 205 | CanAg | 1.3 x 10⁻² | [12] |

| Ansamitocin P3 | HeLa, MV-4-11, MCF-7 | N/A | 0.12 - 11 | [2] |

| Mertansine | Human Hepatocytes | N/A | 32.1 - 856.7 (mRNA suppression) | [2] |

Table 2: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models

| ADC | Tumor Model (Cell Line) | Dosing Regimen | Outcome | Reference(s) |

| STRO-001 | DLBCL (SU-DHL-6, U2932) | 5 mg/kg | Tumor regression | [1] |

| STRO-001 | DLBCL (SU-DHL-6, U2932) | 10 mg/kg | Maximal activity and complete cures | [1] |

| huN901-DM1 | Multiple Myeloma (OPM2) | Not specified | Inhibition of tumor growth, increased survival | [10][11] |

| huC242-SPDB-DM4 | Colon Cancer Xenografts | Not specified | Superior efficacy compared to other linker variants | [12][13] |

| MF-BTX-MMAE | CD30+ Lymphoma | 0.5 mg/kg (single dose) | 40% complete regression | [9] |

| MF-BTX-MMAE | CD30+ Lymphoma | 1 mg/kg (single dose) | 100% complete regression | [9] |

Table 3: Preclinical Pharmacokinetic and Toxicology Overview

| Compound/ADC | Animal Model | Key Findings | Reference(s) |

| Maytansine | Dogs and Monkeys | Dose-limiting toxicities included gastrointestinal and neurological effects. Hematologic depression and increased SGOT levels were observed. | [14] |

| chKTI-DM21 | Cynomolgus Monkeys | Well-tolerated at 11 and 22 mg/kg. Transient increases in ALT and AST without histopathological correlates. | [15] |

| High DAR ADCs | Mice | ADCs with high Drug-to-Antibody Ratios (DAR ~9-10) showed rapid clearance and increased liver accumulation. | [3] |

| T-DM1 | Rats | Extensive distribution to highly perfused tissues like the liver, lung, and kidney. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline typical experimental protocols for key assays.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of maytansinoid ADCs on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a maytansinoid ADC.

Materials:

-

Target cancer cell lines (Antigen-positive and Antigen-negative)

-

Complete cell culture medium

-

Maytansinoid ADC, unconjugated antibody, and free maytansinoid drug

-

96-well or 384-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.[16][17][18]

-

Compound Treatment: Prepare serial dilutions of the maytansinoid ADC, unconjugated antibody, and free drug. Add the compounds to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period of 48 to 144 hours at 37°C in a 5% CO₂ incubator.[18]

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 1-4 hours.[17]

-

Formazan Solubilization: If using MTT, add a solubilization solution to dissolve the formazan crystals.[19]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve.[18]

dot

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of maytansinoid ADCs in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of a maytansinoid ADC.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Human tumor cell line of interest

-

Matrigel (optional)

-

Maytansinoid ADC and vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (often mixed with Matrigel) into the flank of the mice.[20]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[9]

-

Treatment Administration: Administer the maytansinoid ADC (e.g., intravenously) and vehicle control according to the predetermined dosing schedule.

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals at the endpoint and excise the tumors for further analysis if required.

-

Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups.

dot

Conclusion

Early preclinical studies of this compound and its derivatives have consistently demonstrated their potent anti-cancer activity, particularly when delivered as targeted ADCs. The mechanism of action, centered on microtubule disruption, leads to effective cell cycle arrest and apoptosis in tumor cells. The quantitative data from in vitro and in vivo studies underscore the promise of this class of compounds. The detailed experimental protocols provided in this guide serve as a foundational resource for researchers in the field of oncology drug development, facilitating the design and execution of further preclinical evaluations. Continued research focusing on optimizing linker chemistry, drug-to-antibody ratios, and understanding resistance mechanisms will be crucial for the successful clinical translation of next-generation maytansinoid-based therapies.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and in vivo activity of the maytansinoid immunoconjugate huN901-N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine against CD56+ multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Preclinical Toxicologic Evaluation of Maytansine NSC-153858 in Dogs and Monkeys. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro cytotoxicity assay [bio-protocol.org]

- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Differences Between Maytansine and Maytansinoid B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structural distinctions between the parent compound, maytansine, and a representative derivative, Maytansinoid B. It includes a comparative analysis of their chemical structures, a summary of available quantitative biological data, a representative experimental protocol for the synthesis of maytansinoids, and visualizations to illustrate key concepts.

Core Structural Differences

Maytansine and its derivatives, collectively known as maytansinoids, are potent microtubule-targeting agents. The primary structural difference between maytansine and its various analogues, including this compound, lies in the ester side chain at the C3 position of the ansa macrolide core. This position is a critical determinant of the molecule's biological activity and provides a site for chemical modification to enable conjugation to targeting moieties, such as antibodies in antibody-drug conjugates (ADCs).

Maytansine: The C3 position of maytansine is esterified with N-acetyl-N-methyl-L-alanine. This specific side chain is crucial for its potent cytotoxic activity.

This compound: In this compound, the N-acetyl group of the C3 ester side chain is replaced with a more complex moiety that facilitates conjugation to other molecules. Based on its molecular formula (C36H51ClN4O10) and the common strategies for creating linker-compatible maytansinoids, this modification introduces additional atoms to allow for the attachment of a linker, a key component in the construction of ADCs. While the exact, publicly disclosed structure of the this compound side chain can vary, it is designed to present a reactive group for conjugation without significantly compromising the molecule's core cytotoxic activity.

Below is a diagram illustrating the structural relationship and the key point of modification.

Comparative Quantitative Data

| Compound | Cell Line(s) | IC50/EC50 | Reference |

| Maytansine | BT474 | 0.42 nM | [1] |

| Maytansine | BJAB | 0.27 nM | [1] |

| Maytansinoids (general) | Various tumor cell lines | 10-90 pM | [2] |

Mechanism of Action: A Shared Pathway

Both maytansine and this compound exert their cytotoxic effects through the same fundamental mechanism: the inhibition of microtubule polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

The following diagram illustrates the signaling pathway:

Experimental Protocols: Synthesis of Maytansinoids

The synthesis of maytansinoids like this compound typically involves the esterification of maytansinol, the C3-deacylated precursor of maytansine, with a desired side chain. The following is a representative protocol for the synthesis of a thiol-containing maytansinoid (DM1), which is structurally analogous to the precursors of many conjugated maytansinoids.

Objective: To synthesize N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine (DM1).

Materials:

-

N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine

-

Ethyl acetate

-

Methanol

-

Dithiothreitol (DTT)

-

0.05 M Potassium phosphate buffer (pH 7.5) containing 2 mM EDTA

-

0.2 M Potassium phosphate buffer (pH 6.0) containing 2 mM EDTA

-

Brine

-

Sodium sulfate

-

HPLC grade hexanes, 2-propanol, and ethyl acetate

Procedure:

-

A solution of N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (2.5 mmol) in a mixture of ethyl acetate (140 mL) and methanol (210 mL) is stirred at room temperature under an argon atmosphere.

-

A solution of dithiothreitol (6.2 mmol) in 0.05 M potassium phosphate buffer (140 mL, pH 7.5) containing 2 mM EDTA is added to the maytansinoid solution.

-

The reaction progress is monitored by HPLC until completion (approximately 3 hours).

-

The reaction mixture is treated with 0.2 M potassium phosphate buffer (250 mL, pH 6.0) containing 2 mM EDTA.

-

The mixture is extracted with ethyl acetate (3 x 600 mL).

-

The combined organic layers are washed with brine (100 mL) and dried over sodium sulfate.

-

The solvent is evaporated to yield the crude thiol-containing maytansinoid.

-

The crude product is purified by preparative HPLC using a cyano column equilibrated with a mixture of hexanes/2-propanol/ethyl acetate (78.0:5.5:16.5, v/v/v) at a flow rate of 150 mL/min.

-

Fractions containing the desired product are collected and the solvent is evaporated to yield the final product as a white solid.[3]

The following diagram outlines the general workflow for maytansinoid synthesis and conjugation.

Conclusion

The primary structural difference between maytansine and this compound is the nature of the C3 ester side chain. While maytansine possesses a simple N-acetyl-N-methyl-L-alanine group, this compound features a modified side chain designed for conjugation, typically for the development of antibody-drug conjugates. This modification is critical for the targeted delivery of the potent cytotoxic payload to cancer cells, thereby enhancing the therapeutic window. The fundamental mechanism of action, inhibition of microtubule polymerization, remains the same for both compounds. The synthesis of such modified maytansinoids is a key step in the production of next-generation targeted cancer therapies.

References

Maytansinoid B as a Payload for Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergy between its three core components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a stable linker, and a potent cytotoxic payload. Maytansinoids, a class of microtubule-targeting agents, have emerged as highly effective payloads for ADCs due to their picomolar-range cytotoxicity.[1][2] This technical guide provides an in-depth overview of Maytansinoid B, a potent maytansinoid derivative, and its application as a payload in the development of next-generation ADCs.

Maytansinoids were first isolated from the African shrub Maytenus ovatus and demonstrated potent antitumor activity.[3] However, their clinical development as standalone chemotherapeutic agents was hampered by a narrow therapeutic window and significant systemic toxicity.[2] The advent of ADC technology has revitalized interest in maytansinoids, allowing for their targeted delivery to cancer cells, thereby significantly widening their therapeutic index. This compound is a synthetic derivative of maytansine designed for conjugation to antibodies.

Mechanism of Action

Maytansinoids, including this compound, exert their cytotoxic effect by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] By binding to tubulin at or near the vinca alkaloid binding site, maytansinoids disrupt microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis.[1] This targeted disruption of the cellular machinery is particularly effective against rapidly proliferating cancer cells.

Data Presentation

In Vitro Cytotoxicity

The potency of this compound-containing ADCs is typically evaluated in vitro against a panel of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric for assessing cytotoxicity.

| Cell Line | Cancer Type | Target Antigen | This compound ADC IC50 (pM) | Reference |

| Lymphoma Lines | Lymphoma | CD19 (SAR3419) | 10-90 | [1] |

| KB | Head and Neck | - | sub-nanomolar | [4] |

| HCT-15 | Colon Carcinoma | EpCAM | ~100-1000 | |

| COLO 205 | Colon Carcinoma | EpCAM | ~100-1000 |

Pharmacokinetics

The pharmacokinetic (PK) profile of an ADC is crucial for its efficacy and safety. Key parameters include clearance, volume of distribution, and half-life. The drug-to-antibody ratio (DAR) has been shown to significantly impact the PK of maytansinoid ADCs.

| ADC Analyte | Parameter | Value | Species | Reference |

| Trastuzumab-DM1 | Initial Elimination Half-life | 13.0 days | Human | [5] |

| Trastuzumab-DM1 | Steady-State Volume of Distribution | 10.8 L | Human | [5] |

| Trastuzumab-DM1 | Clearance (monotherapy) | 0.619 L/day | Human | [5] |

| Maytansinoid Conjugates | Clearance | Faster with cleavable linkers | Mouse | [6] |

| Maytansinoid Conjugates | Clearance | Faster with DAR > 6 | Mouse | [7] |

In Vivo Efficacy

The antitumor activity of this compound ADCs is evaluated in preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice.

| Xenograft Model | Cancer Type | ADC Target | Dose | Outcome | Reference |

| HCT-15 | Colon Carcinoma | anti-EpCAM | 680 µg/kg (single dose) | Complete tumor regressions | |

| COLO 205 | Colon Carcinoma | anti-EpCAM | 680 µg/kg (single dose) | Significant tumor growth inhibition | |

| JIMT-1 | Breast Cancer | HER2 | 3 mg/kg | 30% tumor growth inhibition | [8] |

Experimental Protocols

Synthesis of this compound-Antibody Conjugate

This protocol outlines a general method for the conjugation of a thiol-containing maytansinoid derivative to a monoclonal antibody via a maleimide-containing linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

-

Thiol-containing this compound derivative.

-

Bifunctional linker (e.g., SMCC).

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.5).[9]

-

Quenching reagent (e.g., N-acetyl cysteine).

-

Purification system (e.g., Tangential Flow Filtration (TFF) or size-exclusion chromatography).[9][10]

-

Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

-

Antibody Modification: The mAb is first reacted with the bifunctional linker (e.g., SMCC) to introduce maleimide groups onto the lysine residues of the antibody. This reaction is typically carried out in a buffered solution at a controlled pH.[9]

-

Purification of Modified Antibody: The modified antibody is purified to remove excess linker using techniques like TFF or dialysis.[9]

-

Conjugation: The thiol-containing this compound derivative is then added to the purified, maleimide-activated antibody. The thiol groups on the maytansinoid react with the maleimide groups on the antibody to form a stable thioether bond. The reaction is typically performed at a pH between 6.5 and 7.5.[9]

-

Quenching: The conjugation reaction is stopped by adding a quenching reagent to react with any unreacted maleimide groups.

-

Purification of the ADC: The final ADC product is purified to remove unconjugated maytansinoid, linker, and other reaction byproducts. TFF is a commonly used method for this purification step.[10][11]

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), the percentage of monomeric ADC, and the level of unconjugated payload.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of a this compound ADC.

Materials:

-

Cancer cell line expressing the target antigen.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound ADC.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[12][13]

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the target cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

-

ADC Treatment: Prepare serial dilutions of the this compound ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period of 72 to 96 hours at 37°C in a humidified CO2 incubator.[14]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 1-4 hours.[12]

-

Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Determine the IC50 value by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

This protocol provides a general outline for evaluating the antitumor efficacy of a this compound ADC in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice).

-

Human cancer cell line for implantation.

-

This compound ADC.

-

Vehicle control solution.

-

Calipers for tumor measurement.

-

Animal balance.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.[8]

-

Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Once the tumors reach the desired size, randomize the mice into different treatment groups (e.g., vehicle control, different doses of the this compound ADC).[8]

-

ADC Administration: Administer the this compound ADC and vehicle control to the respective groups, typically via intravenous injection.

-

Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.

Conclusion

This compound is a highly potent cytotoxic agent that holds significant promise as a payload for antibody-drug conjugates. Its mechanism of action, targeting the fundamental process of microtubule assembly, makes it effective against a broad range of cancers. When coupled with a tumor-targeting monoclonal antibody, the therapeutic window of this compound is substantially widened, allowing for the selective eradication of cancer cells while minimizing off-target toxicities. The data presented in this guide demonstrate the picomolar potency and significant in vivo antitumor activity of this compound-containing ADCs. The provided experimental protocols offer a foundational framework for the synthesis, in vitro evaluation, and in vivo testing of these promising therapeutic agents. As our understanding of ADC technology continues to evolve, this compound and other next-generation maytansinoids are poised to play a pivotal role in the future of targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]

- 10. imrpress.com [imrpress.com]

- 11. storage.imrpress.com [storage.imrpress.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency of Maytansinoid B on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of Maytansinoid B and its close structural analog, Ansamitocin P-3, against various tumor cell lines. Maytansinoids are a class of highly potent microtubule-targeting agents that have garnered significant interest in oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs).[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: In Vitro Potency of Ansamitocin P-3

Ansamitocin P-3, a structural analog of maytansine, demonstrates potent cytotoxic activity against a range of human cancer cell lines, with half-maximal inhibitory concentrations (IC50) in the picomolar range.[4] The following table summarizes the in vitro potency of Ansamitocin P-3 on several well-characterized tumor cell lines.

| Tumor Cell Line | Cancer Type | IC50 (pM) |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |

| HeLa | Cervical Carcinoma | 50 ± 0.5 |

| EMT-6/AR1 | Mouse Mammary Tumor (Multi-drug resistant) | 140 ± 17 |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |

| A-549 | Lung Carcinoma | 4 x 10^-1 (ng/mL) |

| HT-29 | Colon Adenocarcinoma | 4 x 10^-1 (ng/mL) |

| HCT-116 | Colon Carcinoma | 81 |

Data for MCF-7, HeLa, EMT-6/AR1, and MDA-MB-231 are from Venghateri et al. (2013).[4] Data for A-549, HT-29, and HCT-116 are from other sources.[5]

Experimental Protocols

The following is a detailed methodology for determining the in vitro potency of maytansinoids, based on the sulforhodamine B (SRB) assay as described by Venghateri et al. (2013).[4]

Cell Culture and Treatment

-

Cell Lines: Human breast adenocarcinoma (MCF-7), human cervical carcinoma (HeLa), and multi-drug resistant mouse mammary tumor (EMT-6/AR1) cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.[4]

-

Seeding: Cells are seeded in 96-well plates at a suitable density to ensure exponential growth throughout the experiment.

-

Drug Preparation: Ansamitocin P-3 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations (e.g., 1–1000 pM).[4] The final DMSO concentration in the culture wells should be non-toxic to the cells (typically ≤ 0.1%).

-

Incubation: Cells are treated with varying concentrations of the maytansinoid or vehicle control (0.1% DMSO) and incubated for a specified period (e.g., 24 to 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]

Sulforhodamine B (SRB) Assay for Cytotoxicity

-

Cell Fixation: After the incubation period, the culture medium is discarded, and the cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: The plates are washed multiple times with water to remove the TCA and air-dried.

-

Staining: The fixed cells are stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

-

Destaining: The unbound SRB is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized by adding a 10 mM Tris base solution to each well.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell proliferation, is determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for In Vitro Potency Assessment

Caption: Workflow for determining the in vitro potency of this compound.

Signaling Pathway of Maytansinoid-Induced Cell Death

Caption: Mechanism of action of this compound leading to apoptosis.

References

- 1. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Maytansinoid B Tubulin Polymerization Inhibition Assay

This guide provides a comprehensive overview of the Maytansinoid B tubulin polymerization inhibition assay for researchers, scientists, and drug development professionals. It details the mechanism of action, experimental protocols, and data analysis, and presents quantitative data for maytansinoids, which are closely related to this compound and share a similar mechanism of action.

Introduction: Maytansinoids as Potent Antimitotic Agents

Maytansinoids are a class of potent microtubule-targeting agents that exhibit significant anti-cancer properties.[1][2] Originally isolated from the Ethiopian shrub Maytenus ovatus, these compounds exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis and intracellular transport.[1] By disrupting microtubule function, maytansinoids induce cell cycle arrest, leading to apoptosis (programmed cell death).[3] This mechanism of action has made them valuable payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[2]

The in vitro tubulin polymerization assay is a fundamental tool for characterizing the activity of microtubule-targeting agents like this compound. This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin monomers. The data generated from this assay, such as the half-maximal inhibitory concentration (IC50), is crucial for understanding the potency and mechanism of action of these compounds.

Mechanism of Action: Inhibition of Tubulin Polymerization

Maytansinoids, including this compound, bind to tubulin at or near the vinblastine-binding site.[1] This binding event inhibits the assembly of tubulin heterodimers (α- and β-tubulin) into microtubules.[3] The disruption of microtubule dynamics leads to a cascade of cellular events:

-

Suppression of Microtubule Dynamics: Maytansinoids suppress the dynamic instability of microtubules, which is the process of alternating phases of growth and shortening essential for proper mitotic spindle function.[4]

-

Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[5]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, ultimately leading to cancer cell death.[5][6]

Experimental Protocols: Tubulin Polymerization Inhibition Assay

This section provides a detailed methodology for a turbidity-based tubulin polymerization inhibition assay, which is a common and reliable method. A fluorescence-based assay is also described as a more sensitive alternative.

Turbidity-Based Assay

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.

Materials:

-

Lyophilized tubulin (>99% pure, from bovine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Positive Control: Paclitaxel (stabilizer) or Colchicine (destabilizer)

-

Vehicle Control: DMSO

-

Pre-chilled 96-well half-area microplates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Experimental Workflow:

Workflow for the turbidity-based tubulin polymerization assay.

Detailed Protocol:

-

Reagent Preparation (on ice):

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

-

Prepare a 10x working stock of this compound and control compounds by diluting the stock solution in General Tubulin Buffer. A serial dilution is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Prepare the tubulin polymerization mix: For a final tubulin concentration of 3 mg/mL, mix the reconstituted tubulin with GTP (final concentration 1 mM) and glycerol (final concentration 10%). Keep this mix on ice.

-

-

Assay Procedure:

-

Pipette 10 µL of the 10x compound dilutions (this compound, positive control, vehicle control) into the wells of a pre-warmed 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.

-

Plot the change in absorbance versus time for each concentration.

-

Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Fluorescence-Based Assay

This method offers higher sensitivity and is well-suited for high-throughput screening. It utilizes a fluorescent reporter, such as DAPI, which increases in fluorescence upon binding to polymerized microtubules.

Additional Materials:

-

Fluorescent Reporter: DAPI (1 mM stock in DMSO)

-

Black, opaque 96-well microplates

-

Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Protocol Modifications:

-

Reagent Preparation: When preparing the tubulin polymerization mix, add DAPI to a final concentration of 10 µM.

-

Assay Procedure: Use a black, opaque 96-well plate.

-

Data Acquisition: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes at 37°C.

-

Data Analysis: The data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance.

Data Presentation: Quantitative Analysis of Maytansinoid Activity

The following tables summarize key quantitative data for maytansine and its derivatives, which serve as a reference for the expected activity of this compound.

| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Reference |

| Maytansine | 1 ± 0.02 | [5] |

| S-methyl DM1 | 4 ± 0.1 | [5] |

| S-methyl DM4 | 1.7 ± 0.4 | [5] |

| Compound | Dissociation Constant (Kd) for Tubulin Binding (µM) | Reference |

| Maytansine | 0.86 ± 0.23 | [3][5] |

| S-methyl DM1 | 0.93 ± 0.22 | [3][5] |

Signaling Pathway: Maytansinoid-Induced Apoptosis

The inhibition of tubulin polymerization by maytansinoids triggers a signaling cascade that culminates in apoptosis, primarily through the intrinsic pathway.

Maytansinoid-induced intrinsic apoptotic signaling pathway.

Pathway Description:

-

Microtubule Disruption: this compound binds to tubulin, inhibiting its polymerization and leading to the disruption of microtubules.

-

Mitotic Arrest: This disruption leads to a prolonged arrest in the G2/M phase of the cell cycle.

-

Modulation of Bcl-2 Family Proteins: Mitotic arrest leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins like Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: This results in the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Maytansinoid B Antibody-Drug Conjugate (ADC) Conjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small-molecule payload.[1][2] Maytansinoids, such as Maytansine and its derivatives DM1 and DM4, are highly potent anti-mitotic agents that are frequently used as ADC payloads.[3][4] These compounds are derivatives of Maytansine, a natural product originally isolated from the shrub Maytenus ovatus.[3][5] By themselves, maytansinoids are too toxic for systemic administration due to a lack of tumor specificity.[5] However, when conjugated to a tumor-targeting antibody, they can be delivered selectively to cancer cells, thereby increasing the therapeutic window.[]

The mechanism of action for maytansinoids involves the inhibition of tubulin polymerization.[7] They bind to tubulin, disrupting microtubule assembly, which leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[][8][9] This document provides a detailed protocol for the conjugation of a thiol-containing maytansinoid derivative (e.g., DM1) to a monoclonal antibody via lysine residues using a non-cleavable SMCC linker.

Principle of Conjugation

The conjugation process described here is a two-step chemical reaction that targets the primary amines of surface-exposed lysine residues on the antibody.[10][11]

-

Antibody Modification (Activation) : The antibody is first reacted with a bifunctional, non-cleavable linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The N-hydroxysuccinimide (NHS) ester end of the SMCC linker reacts with lysine amines on the antibody to form a stable amide bond.[11]

-

Payload Conjugation : After removing excess SMCC linker, a thiol-containing maytansinoid derivative, such as DM1, is added. The thiol group of the DM1 payload reacts with the maleimide group on the SMCC linker via a Michael addition reaction, forming a stable thioether bond.[11][12]

This process results in a heterogeneous mixture of ADC molecules with a varying number of drug molecules per antibody, a key characteristic known as the drug-to-antibody ratio (DAR).[10][13] The average DAR is a critical quality attribute that influences the ADC's efficacy, pharmacokinetics, and toxicity.[14] For maytansinoid ADCs, an average DAR of 3 to 4 is often considered optimal.[1][15]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for ADC conjugation and the cellular mechanism of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. adcreview.com [adcreview.com]

- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 5. Maytansinoids - Creative Biolabs [creativebiolabs.net]

- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]